N-[3-(aminomethyl)phenyl]acetamide Hydrochloride basic properties
N-[3-(aminomethyl)phenyl]acetamide Hydrochloride basic properties
An In-depth Technical Guide on N-[3-(aminomethyl)phenyl]acetamide Hydrochloride
This technical guide provides a comprehensive overview of the core basic properties of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of published data for this specific compound, this guide focuses on its fundamental chemical and physical properties, safety information, and a generalized approach to its synthesis.
Chemical and Physical Properties
N-[3-(aminomethyl)phenyl]acetamide Hydrochloride is a solid organic compound. Its core structure consists of an acetamide group and an aminomethyl group attached to a phenyl ring, and it is supplied as a hydrochloride salt. The quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 238428-27-8 | [1] |
| Molecular Formula | C₉H₁₃ClN₂O | [1] |
| Molecular Weight | 200.67 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 230-233 °C | [1] |
| Purity | 95% | [1] |
| Storage Temperature | Inert atmosphere, room temperature | [1] |
Safety and Hazard Information
N-[3-(aminomethyl)phenyl]acetamide Hydrochloride is classified as a hazardous substance. The GHS classification and associated precautionary statements are outlined below.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute toxicity, oral (Cat. 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin irritation (Cat. 2) | GHS07 | Warning | H315: Causes skin irritation |
| Serious eye irritation (Cat. 2) | GHS07 | Warning | H319: Causes serious eye irritation |
| STOT-SE (Cat. 3) | GHS07 | Warning | H335: May cause respiratory irritation |
Precautionary Statements: P261, P301 + P330 + P331, P302 + P352, P305 + P351 + P338[1]
Experimental Protocols
Disclaimer: This is a general procedure and would require optimization for the specific synthesis of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride.
Objective: To synthesize an N-substituted acetamide from a primary or secondary amine.
Materials:
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Amine (e.g., 3-(aminomethyl)aniline derivative)
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Acetylating agent (e.g., acetyl chloride or acetic anhydride)
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Base (e.g., triethylamine or pyridine)
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Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
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Hydrochloric acid (for salt formation)
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Standard glassware for organic synthesis
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Magnetic stirrer and heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting amine in the chosen anhydrous solvent.
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Addition of Base: Add the base to the solution and stir. The base acts as a scavenger for the acidic byproduct.
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Addition of Acetylating Agent: Slowly add the acetylating agent to the stirred solution. The reaction may be exothermic, so cooling in an ice bath may be necessary.
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Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, quench the reaction mixture with water or a dilute aqueous acid. Extract the product into an organic solvent.
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Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
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Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a solvent, until precipitation is complete.
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Isolation: Collect the hydrochloride salt by filtration, wash with a cold solvent, and dry under vacuum.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways for N-[3-(aminomethyl)phenyl]acetamide Hydrochloride. Its primary application appears to be as a chemical intermediate or building block in the synthesis of more complex molecules for research and development.[2]
Conclusion
N-[3-(aminomethyl)phenyl]acetamide Hydrochloride is a chemical compound with defined physical properties and known hazards. While detailed experimental and biological data are scarce, this guide provides the foundational information necessary for its safe handling and use in a research setting. Further studies are required to fully characterize its chemical reactivity, spectroscopic properties, and potential biological significance.
